![molecular formula C10H12CaCuN2O8 B1201405 calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate CAS No. 66317-91-7](/img/structure/B1201405.png)
calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate: is a coordination complex that involves calcium and copper ions chelated by a ligand containing multiple carboxylate and amine groups. This compound is known for its stability and ability to form strong complexes with metal ions, making it useful in various applications, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium and copper salts. The process can be summarized as follows:
Preparation of EDTA Solution: Dissolve EDTA in water and adjust the pH to around 8 using a base such as sodium hydroxide.
Addition of Metal Salts: Add calcium chloride and copper sulfate to the EDTA solution under constant stirring.
Complex Formation: Allow the reaction to proceed at room temperature for several hours to ensure complete complexation.
Isolation and Purification: The resulting complex can be isolated by filtration and purified by recrystallization from water.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Preparation of EDTA Solution: Large quantities of EDTA are dissolved in water, and the pH is adjusted using industrial-grade sodium hydroxide.
Continuous Addition of Metal Salts: Calcium chloride and copper sulfate are continuously added to the EDTA solution in a controlled manner.
Automated Mixing and Reaction: The mixture is subjected to automated stirring and maintained at a specific temperature to optimize the reaction rate.
Filtration and Drying: The complex is filtered, washed, and dried using industrial filtration and drying equipment.
Chemical Reactions Analysis
Types of Reactions
Calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the complex can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The ligand can be replaced by other ligands in the presence of stronger chelating agents.
Hydrolysis: The complex can hydrolyze under acidic or basic conditions, leading to the release of calcium and copper ions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen peroxide and ascorbic acid.
Substitution: Strong chelating agents such as ethylenediamine or diethylenetriamine can be used.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products
Oxidation-Reduction: The products depend on the specific redox reaction but may include different oxidation states of copper.
Substitution: New complexes with different ligands.
Hydrolysis: Free calcium and copper ions along with the decomposed ligand.
Scientific Research Applications
Calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate has several scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in biochemical assays to investigate the role of metal ions in biological systems.
Medicine: Explored for its potential in delivering metal ions in therapeutic applications.
Industry: Utilized in water treatment processes to remove heavy metals and in agriculture as a micronutrient supplement.
Mechanism of Action
The mechanism of action of calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate involves the chelation of metal ions. The ligand forms multiple bonds with the metal ions, stabilizing them and preventing their precipitation. This chelation process is crucial in various applications, such as metal ion delivery in medicine and metal ion removal in water treatment.
Comparison with Similar Compounds
Similar Compounds
- Calcium;iron;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
- Calcium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
- Calcium;manganese;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Uniqueness
Calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate is unique due to the specific properties imparted by the copper ion. Copper’s redox activity and ability to form stable complexes make this compound particularly useful in applications requiring redox reactions and strong metal ion chelation.
Properties
CAS No. |
66317-91-7 |
|---|---|
Molecular Formula |
C10H12CaCuN2O8 |
Molecular Weight |
391.83 g/mol |
IUPAC Name |
calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Ca.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
InChI Key |
CWDDQLYGZDTSFU-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Cu+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Cu+2] |
Key on ui other cas no. |
66317-91-7 |
Synonyms |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[(10R,13S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B1201323.png)
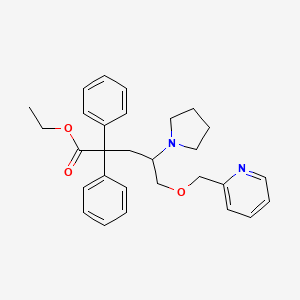
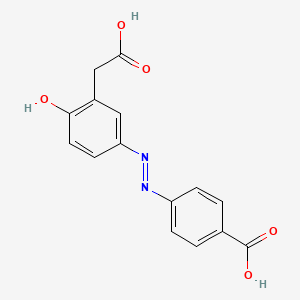
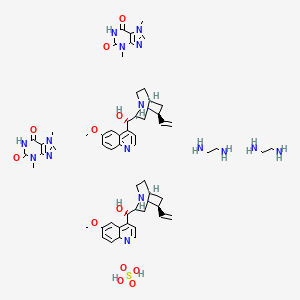
![Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-](/img/structure/B1201330.png)
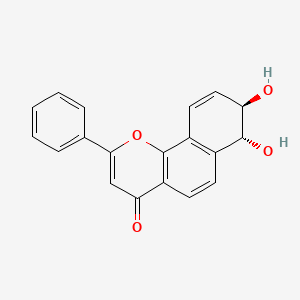


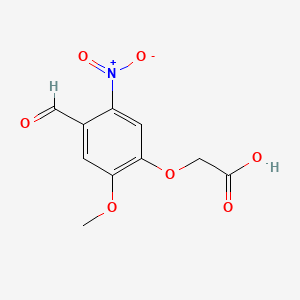

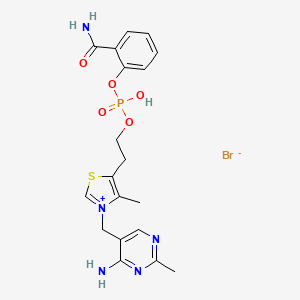
![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)
![3H-Benzo[e]indole-2-carboxylic acid](/img/structure/B1201345.png)
